Nnal-N-oxide, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nnal-N-oxide, ®-, typically involves the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the selective formation of the N-oxide.
Industrial Production Methods
the principles of oxidation reactions and the use of oxidizing agents in a controlled environment would be applicable for its production .
Chemical Reactions Analysis
Types of Reactions
Nnal-N-oxide, ®-, undergoes several types of chemical reactions, including:
Oxidation: Conversion of NNAL to Nnal-N-oxide.
Reduction: Nnal-N-oxide can be reduced back to NNAL under specific conditions.
Substitution: Potential substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Various reducing agents can be used to revert Nnal-N-oxide back to NNAL.
Major Products
The major products formed from these reactions include NNAL and its various metabolites, depending on the reaction conditions and reagents used .
Scientific Research Applications
Nnal-N-oxide, ®-, has several applications in scientific research:
Mechanism of Action
Nnal-N-oxide, ®-, exerts its effects through its involvement in the metabolic pathways of NNK. It is formed as a detoxification product of NNAL and is less tumorigenic compared to its parent compound . The primary molecular targets include enzymes involved in the oxidation and reduction processes, such as cytochrome P450 .
Comparison with Similar Compounds
Similar Compounds
NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.
NNA: Nitrosamino aldehyde.
NNN: N’-nitrosonornicotine.
Uniqueness
Nnal-N-oxide, ®-, is unique due to its specific role as a detoxification product in the metabolic pathway of NNK. Unlike NNAL and NNK, which are more tumorigenic, Nnal-N-oxide, ®-, is considered less harmful and is primarily studied for its role in reducing the carcinogenic potential of tobacco-specific nitrosamines .
Properties
CAS No. |
762268-58-6 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |
InChI Key |
DKBKTKUNVONEGX-SNVBAGLBSA-N |
Isomeric SMILES |
CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |
Canonical SMILES |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Origin of Product |
United States |
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